N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-15(10-18-17(20)14-7-9-22-11-14)12-3-5-13(6-4-12)16-2-1-8-21-16/h1-9,11,15,19H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVSUCZUFGGFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide is a synthetic opioid and is structurally related to fentanyl. Its primary targets are opioid receptors, which play a crucial role in pain perception and reward.
Mode of Action
The compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. This interaction results in the activation of the receptors, leading to a decrease in the perception of pain.
Biochemical Pathways
The activation of opioid receptors by the compound can affect various biochemical pathways. One of these is the inhibition of adenylate cyclase, leading to a decrease in the concentration of cyclic AMP. This can result in the inhibition of neurotransmitter release, thereby reducing the transmission of pain signals.
Pharmacokinetics
It is known that the compound, being a non-polar aromatic compound with the presence of ether oxygen, may have improved pharmacokinetic characteristics, potentially optimizing solubility and bioavailability parameters.
Result of Action
The primary result of the compound’s action is analgesia or pain relief, due to its interaction with opioid receptors. Like other opioids, it may also cause side effects such as itching, nausea, and potentially serious respiratory depression.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the physiological state of the individual, including factors such as age, health status, and the presence of other drugs. The compound’s stability can be influenced by storage conditions, such as temperature and humidity.
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure incorporates a thiophene ring, a furan moiety, and a carboxamide functional group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to its anticancer efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-2 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of CDK2 activity |
| P815 | 8.5 | Disruption of microtubule dynamics |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle in specific phases, preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : The compound acts as an inhibitor for cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
Study 1: Cytotoxicity Evaluation
A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 8.5 µM to 15 µM across different cell lines .
Study 2: Mechanistic Insights
In a mechanistic study by Li et al. (2024), the authors explored the pathways through which the compound induces apoptosis in Hep-2 cells. They found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors, confirming its role in apoptosis induction .
Comparison with Similar Compounds
Thiophene-3-carboxamide Derivatives with Antimicrobial Activity
Compound (I): 2-([(1Z)-[4-(Dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide
- Structural Features: Dimethylamino and methylphenyl substituents.
- Bioactivity : Exhibits antibacterial and antifungal properties.
- Key Difference: The dimethylamino group enhances electron-donating effects, contrasting with the target compound’s furan-phenyl-hydroxyethyl motif .
Compound (II): 2-([(1E)-[4-(Dimethylamino)phenyl]methylene]amino)-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Structural Features : Tetrahydrobenzothiophene core with a methylphenyl group.
- Bioactivity : Similar antimicrobial activity to Compound (I).
- Key Difference : The saturated benzothiophene ring may reduce aromatic interactions compared to the fully conjugated thiophene-furan system in the target compound .
Substituted Thiophene Carboxamides with Modified Linkers
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide
- Structural Features : Imine linker (C=N) and chlorophenyl/isopropyl substituents.
- Bioactivity : Reported analgesic, anti-inflammatory, and antimicrobial activities.
- Key Difference : The imine group introduces rigidity and electron-withdrawing effects, differing from the flexible hydroxyethyl linker in the target compound .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural Features : Nitro group on the phenyl ring.
- Bioactivity: Genotoxicity in bacterial and mammalian cells.
Thiophene Carboxamides with Amino Substituents
2-Amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide
- Structural Features: Amino group at position 2; trifluoromethylphenyl substituent.
- Bioactivity: Not explicitly stated, but amino groups typically enhance hydrogen bonding.
- Key Difference: The amino group increases polarity, while the trifluoromethyl group adds lipophilicity, creating a divergent solubility profile compared to the target compound’s hydroxyethyl group .
Dihydropyridine Carboxamides with Heterocyclic Motifs
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Structural Features : Dihydropyridine core with furyl, thioether, and methoxyphenyl groups.
- Bioactivity: Not reported, but dihydropyridines are known for calcium channel modulation.
- Key Difference : The dihydropyridine core and thioether linkage diverge significantly from the thiophene-hydroxyethyl architecture, suggesting distinct pharmacological targets .
Structural and Functional Analysis Table
Key Insights from Comparative Analysis
- Electronic Effects: Electron-withdrawing groups (e.g., nitro ) and electron-donating groups (e.g., dimethylamino ) on aromatic rings modulate reactivity and target affinity.
- Linker Flexibility : Hydroxyethyl linkers (target compound) may confer conformational flexibility compared to rigid imine or thioether bridges.
- Heterocyclic Diversity : Thiophene and furan rings (target compound) prioritize π-π stacking, while dihydropyridines or tetrahydrobenzothiophenes may alter binding pocket compatibility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide?
- Methodology : The compound is synthesized via condensation reactions between thiophene-3-carboxylic acid derivatives and hydroxyethyl-furan-phenyl intermediates. Key steps include:
- Precursor Activation : Use of coupling agents like EDC/HOBt for amide bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) under inert gas (N₂/Ar) to prevent oxidation of the hydroxyethyl group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in methanol or ethanol .
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., furan C2/C5, thiophene C3-carboxamide) .
- Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What are the key physicochemical properties influencing solubility and stability?
- Solubility : Poor aqueous solubility due to aromatic rings; requires co-solvents (DMSO, PEG) for in vitro assays.
- Stability : Hydroxyethyl group prone to oxidation; stability tests under varying pH (2–10) and light exposure are recommended .
- LogP : Predicted ~3.5 (PubChem data), indicating moderate lipophilicity suitable for membrane permeability studies .
Q. What preliminary assays assess its biological activity?
- In Vitro Screening :
- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases via fluorometric/colorimetric assays (e.g., ATP-Glo™).
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Controls : Include solvent-only and reference compound (e.g., staurosporine for kinase inhibition) .
Q. How is the compound stored to maintain integrity?
- Storage Conditions :
- Temperature : –20°C in amber vials to prevent photodegradation.
- Humidity : Desiccated with silica gel to avoid hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Approach :
- Batch Reproducibility : Compare synthesis lots via HPLC purity (>95%) and LC-MS to rule out impurities .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolite Interference : Use LC-MS/MS to identify degradation products in biological matrices .
Q. What strategies improve target selectivity given structural promiscuity?
- Design Modifications :
- Bioisosteric Replacement : Substitute thiophene with pyridine to reduce π-stacking non-specificity .
- Probing SAR : Synthesize analogs with modified hydroxyethyl chain lengths or furan substituents (e.g., 5-nitro-furan) to map binding pockets .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
- Strategies :
- Prodrug Derivatization : Acetylate the hydroxyethyl group to enhance oral bioavailability, followed by esterase-mediated activation in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve plasma half-life and reduce off-target effects .
- ADME Studies :
- CYP450 Metabolism : Liver microsome assays to identify major metabolites .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
Q. What methods validate its mechanism of action in complex biological systems?
- Techniques :
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads to isolate binding partners for proteomic analysis .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis, inflammation) .
Q. How can the compound’s potential as an organic semiconductor be evaluated?
- Material Science Approaches :
- Bandgap Analysis : UV-Vis spectroscopy and cyclic voltammetry to determine HOMO/LUMO levels .
- Thin-Film Morphology : AFM or SEM to assess crystallinity and charge transport properties .
- Device Fabrication : Test in OLED prototypes with ITO/PEDOT:PSS layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
